molecular formula C20H16N2O4S B11386030 N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386030
M. Wt: 380.4 g/mol
InChI Key: QAFBOAFVTUGYMA-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a benzothiazole core linked to a chromene carboxamide scaffold. The 6-ethoxy substituent on the benzothiazole ring and the 7-methyl group on the chromene moiety are critical structural determinants of its physicochemical and biological properties. This compound is part of a broader class of benzothiazole derivatives known for their antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O4S/c1-3-25-12-5-7-14-18(9-12)27-20(21-14)22-19(24)17-10-15(23)13-6-4-11(2)8-16(13)26-17/h4-10H,3H2,1-2H3,(H,21,22,24)

InChI Key

QAFBOAFVTUGYMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with ethyl acetoacetate to form the benzothiazole ring. This intermediate is then reacted with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research due to its potential bioactivity. Studies have indicated that it may possess antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine: In medicine, the compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals, dyes, and materials. Its unique properties make it valuable in the development of high-performance materials and coatings .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Benzothiazole-Chromene Class

6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide
  • Key Differences :
    • Benzothiazole substituent: 6-fluoro vs. 6-ethoxy.
    • Chromene substituent: 6-chloro vs. 7-methyl.
  • The 7-methyl group on chromene may reduce steric hindrance compared to 6-chloro, favoring interactions with hydrophobic enzyme pockets .
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide
  • Key Differences :
    • Core structure: Pyrimidine vs. chromene.
    • Substituents: 5-bromo and 2-methylsulfanyl vs. 7-methyl.
  • Impact :
    • The pyrimidine core may confer distinct electronic properties, altering binding affinity to targets like DNA gyrase .
    • Bromine and methylsulfanyl groups introduce steric and electronic effects absent in the chromene analog .

Comparison with Antimicrobial Benzothiazole Derivatives

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide (BTC-j)
  • Activity: MIC values of 3.125–12.5 µg/mL against E. coli, S. aureus, and P. aeruginosa .
  • Structural Contrast :
    • Methoxy vs. ethoxy on benzothiazole: Ethoxy may enhance metabolic stability.
    • Chromene carboxamide vs. pyridine-linked acetamide: Chromene’s planar structure could improve DNA intercalation .
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-thiazolidinone]nicotinamides
  • Activity : Broad-spectrum antifungal and antibacterial effects, comparable to fluconazole .
  • Structural Contrast: Thiazolidinone and nicotinamide moieties vs. chromene carboxamide: These groups may target different enzymes (e.g., fungal lanosterol demethylase vs. bacterial DNA gyrase) .

Antimicrobial Efficacy

  • Analog BTC-j: Exhibits MIC values as low as 3.125 µg/mL against E. coli, attributed to pyridine-amino interactions with gyrase ATP-binding sites .
  • Analog Z14 (Pyrimidine Derivative) : Moderate activity against dengue NS3 protease (IC₅₀ ~10 µM), highlighting the role of heterocyclic cores in viral target engagement .

Enzymatic Targets and Docking Studies

  • DNA Gyrase Inhibition : Benzothiazole derivatives like BTC-j show docking scores of −8.2 kcal/mol with DNA gyrase (PDB: 3G75), correlating with experimental MIC values .
  • Chromene-Specific Interactions : The planar chromene ring may intercalate into DNA or bind topoisomerase active sites, a mechanism less common in pyrimidine-based analogs .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N3O4SC_{19}H_{16}N_3O_4S with a molecular weight of 417.87 g/mol. The compound features a chromene core linked to a benzothiazole moiety, which is known for its pharmacological activities.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro assays demonstrated that it exhibits potent inhibition with IC50 values comparable to or better than established drugs like rivastigmine .
  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. The total antioxidant capacity has been measured using various assays, indicating its potential role in neuroprotection .
  • Neuroprotective Effects : Its ability to inhibit amyloid-beta aggregation suggests potential applications in Alzheimer's disease therapy. Studies report that it significantly reduces Aβ aggregation compared to controls, highlighting its neuroprotective capabilities .

Biological Activity Data

The following table summarizes the biological activities of this compound based on various studies:

Activity IC50 (μM) Comments
AChE Inhibition0.62Comparable to rivastigmine
BuChE Inhibition0.69Effective against cholinesterases
Aβ Aggregation Inhibition0.7476% inhibition at 10 μM
Total Antioxidant Capacity4.50High antioxidant potential

Case Studies and Research Findings

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a promising avenue for further research into its therapeutic use in neurodegenerative disorders.
  • Cancer Cell Line Studies : Preliminary screenings against various cancer cell lines have shown moderate to potent cytotoxic effects, indicating a potential role as an anticancer agent. Further investigations are required to elucidate specific pathways involved in its anticancer activity .
  • Safety and Toxicity Assessments : Toxicological evaluations indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.

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